molecular formula C16H28O B1604180 2-Hexyladamantan-2-ol CAS No. 853179-56-3

2-Hexyladamantan-2-ol

Cat. No.: B1604180
CAS No.: 853179-56-3
M. Wt: 236.39 g/mol
InChI Key: DSLBNHBYHWTJGP-UHFFFAOYSA-N
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Description

2-Hexyladamantan-2-ol is an organic compound belonging to the adamantane family, which is characterized by a tricyclic structure. This compound features a hexyl group attached to the second carbon of the adamantane framework, along with a hydroxyl group on the same carbon. The adamantane structure is known for its rigidity and stability, making its derivatives valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyladamantan-2-ol typically involves the alkylation of adamantan-2-ol with a hexyl halide under basic conditions. One common method is the reaction of adamantan-2-ol with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexyladamantan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or tosyl chloride in the presence of a base.

Major Products Formed

    Oxidation: 2-Hexyladamantan-2-one.

    Reduction: 2-Hexyladamantane.

    Substitution: 2-Hexyladamantan-2-chloride or 2-Hexyladamantan-2-tosylate.

Scientific Research Applications

2-Hexyladamantan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in organic synthesis.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to enhance the solubility and stability of pharmaceuticals.

    Medicine: Explored for its antiviral and antibacterial properties. Derivatives of adamantane are known to inhibit the replication of certain viruses.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which 2-Hexyladamantan-2-ol exerts its effects is largely dependent on its interaction with biological membranes and enzymes. The hydroxyl group allows for hydrogen bonding with target molecules, while the hydrophobic adamantane core facilitates membrane penetration. This dual functionality enables the compound to disrupt viral replication or bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-2-ol: Lacks the hexyl group, making it less hydrophobic and less effective in membrane interactions.

    2-Methyladamantan-2-ol: Contains a methyl group instead of a hexyl group, resulting in different solubility and reactivity profiles.

    2-Phenyladamantan-2-ol: Features a phenyl group, which introduces aromaticity and alters its chemical behavior.

Uniqueness

2-Hexyladamantan-2-ol is unique due to its combination of a hydrophobic hexyl chain and a rigid adamantane core, which enhances its stability and interaction with biological membranes. This makes it particularly valuable in applications requiring both stability and membrane penetration.

Properties

IUPAC Name

2-hexyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-16(17)14-8-12-7-13(10-14)11-15(16)9-12/h12-15,17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLBNHBYHWTJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641079
Record name 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853179-56-3
Record name 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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